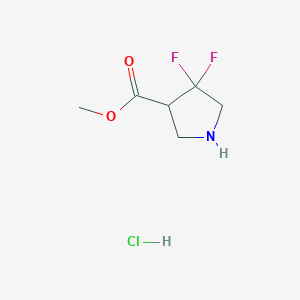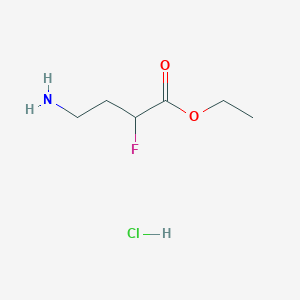
Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the IUPAC name methyl ®-4,4-difluoropyrrolidine-2-carboxylate hydrochloride . It has a molecular weight of 201.6 and is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-6(7,8)3-9-4;/h4,9H,2-3H2,1H3;1H/t4-;/m1./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 201.6 .Wissenschaftliche Forschungsanwendungen
Influenza Neuraminidase Inhibitors
Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride is part of a family of compounds that have been explored for their potential as influenza neuraminidase inhibitors. In a notable study, the synthesis and structural analysis of inhibitors containing pyrrolidine cores demonstrated their effectiveness against influenza neuraminidase, highlighting their potential in antiviral therapies. The research focused on the development of core structures and analogues, leveraging high-throughput synthesis methods to expedite structure-activity relationship (SAR) studies. This facilitated the identification of potent NA inhibitors, with one compound showing significant inhibitory activity against both NA A and NA B strains. The interaction between the compound's functional groups and the enzyme's active site was confirmed via X-ray crystallography, indicating a precise mechanism of action (Wang et al., 2001).
Synthesis of Highly Functionalized Tetrahydropyridines
Another application involves the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed [4 + 2] annulation process. This method uses ethyl 2-methyl-2,3-butadienoate and N-tosylimines, achieving complete regioselectivity and excellent yields. Such compounds are valuable in the development of new pharmaceuticals and materials due to their structural complexity and functionality. The methodology provides a straightforward route to these compounds, expanding the toolbox for synthetic chemists in drug discovery and development (Zhu et al., 2003).
Ionic Liquids and Physical Properties
Research on ionic liquids consisting of various cations, including pyrrolidinium-based ions, has shed light on their physical properties. These studies are crucial for applications ranging from solvents in chemical reactions to electrolytes in energy devices. By understanding the properties such as phase-transition temperatures, densities, and viscosities, scientists can tailor ionic liquids for specific applications, enhancing their performance in industrial processes. The correlation between the molecular structure of these ionic liquids and their macroscopic properties offers insights into designing more efficient and environmentally friendly chemical processes (Jin et al., 2008).
Cognitive Enhancement and Nicotinic Receptor Ligands
Compounds related to Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride have been explored as nicotinic acetylcholine receptor ligands with potential cognitive-enhancing effects. This research highlights the therapeutic potential of these compounds in treating cognitive disorders through modulation of nicotinic receptors. By studying the biological activity, metabolism, and bioavailability of these ligands, researchers aim to develop new treatments for diseases like Alzheimer's and Parkinson's, where cognitive function is compromised. The structural features of these compounds enable them to interact selectively with receptor subtypes, offering a promising avenue for targeted therapies (Lin et al., 1997).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
methyl 4,4-difluoropyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.ClH/c1-11-5(10)4-2-9-3-6(4,7)8;/h4,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUUDQQAVQVPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC1(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,4-difluoropyrrolidine-3-carboxylate hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)


![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)

![N-cyclopentyl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide](/img/structure/B2664378.png)
![Methyl 6-(2-(4-chlorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2664380.png)






